N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide
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Overview
Description
N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide is a fluorinated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps :
Synthesis of Pyrazoline: This step involves a one-pot three-component reaction under microwave irradiation. The reactants include an α, β-unsaturated ketone and hydrazine derivatives.
Oxidative Aromatization: The pyrazoline intermediate undergoes oxidative aromatization under conventional heating to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms .
Scientific Research Applications
N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide has a wide range of scientific research applications :
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound exhibits various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It is investigated for its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways . The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide include other fluorinated pyrazole derivatives and related heterocyclic compounds :
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorine atom, which significantly enhances its chemical stability, biological activity, and binding affinity to molecular targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-2-12(18)15-7-10-8-16-17-13(10)9-4-3-5-11(14)6-9/h2-6,8H,1,7H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQRTHHKMCNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(NN=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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